molecular formula C11H12O2 B13214730 2-(3,4-Dimethylphenyl)prop-2-enoic acid

2-(3,4-Dimethylphenyl)prop-2-enoic acid

Cat. No.: B13214730
M. Wt: 176.21 g/mol
InChI Key: RNYAHXVPSNFICV-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)prop-2-enoic acid is an organic compound with the molecular formula C11H12O2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with two methyl groups at the 3 and 4 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethylphenyl)prop-2-enoic acid typically involves the aldol condensation of 3,4-dimethylbenzaldehyde with malonic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a β-hydroxy acid intermediate, which undergoes dehydration to yield the desired product .

Industrial Production Methods: On an industrial scale, the compound can be produced using similar synthetic routes but optimized for large-scale production. This may involve the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3,4-Dimethylphenyl)prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but it often involves the inhibition of specific enzymes or the modulation of signaling pathways .

Comparison with Similar Compounds

    Cinnamic Acid: The parent compound, differing only by the absence of methyl groups on the phenyl ring.

    3,4-Dimethylcinnamic Acid: Similar structure but with different substitution patterns on the phenyl ring.

    2-(3,4-Dimethoxyphenyl)prop-2-enoic Acid: Contains methoxy groups instead of methyl groups.

Uniqueness: 2-(3,4-Dimethylphenyl)prop-2-enoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of methyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H12O2/c1-7-4-5-10(6-8(7)2)9(3)11(12)13/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

RNYAHXVPSNFICV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=C)C(=O)O)C

Origin of Product

United States

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